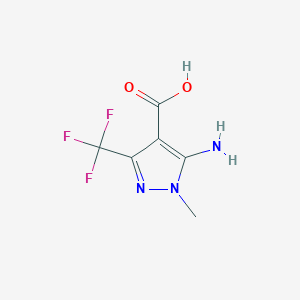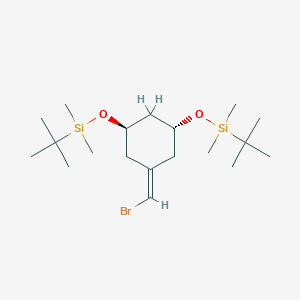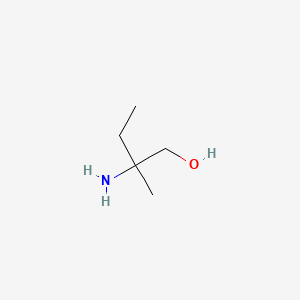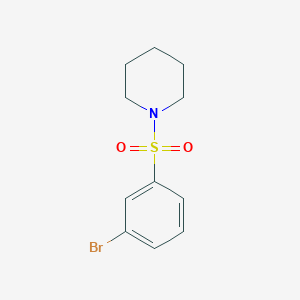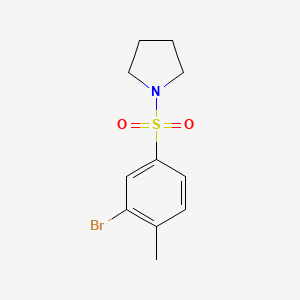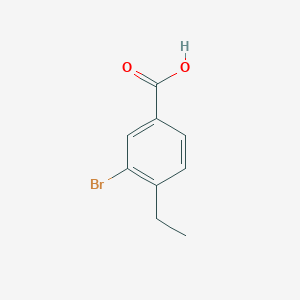
7-氨基喹啉-4-醇
描述
7-Aminoquinolin-4-ol: is a chemical compound with the molecular formula C9H8N2O . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 4th position on the quinoline ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry .
科学研究应用
Chemistry: In chemistry, 7-Aminoquinolin-4-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Derivatives of 7-Aminoquinolin-4-ol have been investigated for their antimicrobial, anticancer, and antimalarial properties. These derivatives can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development .
Industry: In the industrial sector, 7-Aminoquinolin-4-ol is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .
作用机制
Target of Action
7-Aminoquinolin-4-ol, like other aminoquinolines, is known to have antimalarial properties . The primary targets of these compounds are various proteins and enzymes in the malaria parasite, Plasmodium falciparum . These targets include enzymes like Cytochrome P450 2D6, Cytochrome P450 3A4, and Cytochrome P450 1A1, among others . These enzymes play crucial roles in the parasite’s metabolism and survival.
Mode of Action
The mode of action of 7-Aminoquinolin-4-ol involves its interaction with these targets, leading to changes that inhibit the growth and survival of the malaria parasite . For instance, it can inhibit protein synthesis , affect DNA and RNA synthesis , and interfere with other biochemical processes essential for the parasite .
Biochemical Pathways
The action of 7-Aminoquinolin-4-ol affects several biochemical pathways in the malaria parasite. By inhibiting key enzymes, it disrupts the parasite’s metabolic processes, leading to its death
Pharmacokinetics
The pharmacokinetics of 7-Aminoquinolin-4-ol, like other 4-aminoquinolines, involves its absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be extensively distributed in tissues and characterized by a long elimination half-life . .
Result of Action
The result of the action of 7-Aminoquinolin-4-ol is the inhibition of the growth and survival of the malaria parasite. By disrupting key metabolic processes, it leads to the death of the parasite, thereby treating the malaria infection .
Action Environment
The action, efficacy, and stability of 7-Aminoquinolin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the specific characteristics of the parasite strain . Understanding these factors is crucial for optimizing the use of 7-Aminoquinolin-4-ol and other similar compounds in treating malaria.
生化分析
Biochemical Properties
7-Aminoquinolin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of 7-Aminoquinolin-4-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate Toll-like receptors 7 and 8, which are crucial for immune response modulation . This activation leads to the production of cytokines and other signaling molecules, thereby influencing immune cell function.
Molecular Mechanism
At the molecular level, 7-Aminoquinolin-4-ol exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine and thus enhancing neurotransmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Aminoquinolin-4-ol change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in immune cells, where it continues to modulate signaling pathways and cytokine production over extended periods.
Dosage Effects in Animal Models
The effects of 7-Aminoquinolin-4-ol vary with dosage in animal models. At low doses, it has been found to enhance cognitive function and immune response without significant toxicity . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
7-Aminoquinolin-4-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450s, which help in the detoxification and excretion of the compound. The metabolites of 7-Aminoquinolin-4-ol can also influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 7-Aminoquinolin-4-ol is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane proteins . Once inside the cell, it can accumulate in specific organelles, such as lysosomes, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 7-Aminoquinolin-4-ol is critical for its activity. It is often found in the cytoplasm and lysosomes, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its function, as it allows the compound to interact with its target enzymes and receptors effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, followed by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl). The resulting compound is then reduced with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .
Industrial Production Methods: Industrial production of 7-Aminoquinolin-4-ol typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 7-Aminoquinolin-4-ol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction may produce various aminoquinoline derivatives .
相似化合物的比较
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial compound with a similar mechanism of action.
Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.
Uniqueness: 7-Aminoquinolin-4-ol is unique due to the specific positioning of the amino and hydroxyl groups on the quinoline ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
7-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFHAGOHIYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434068 | |
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027189-62-3 | |
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




